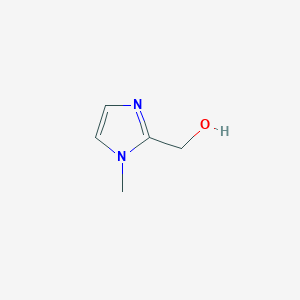

7-Chloro-3-iodo-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

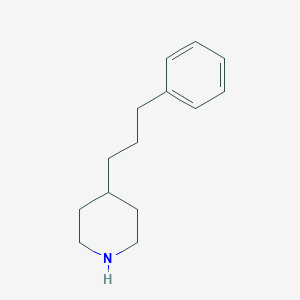

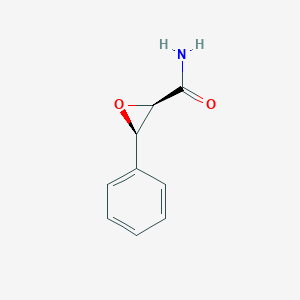

7-Chloro-3-iodo-1H-indazole is a heterocyclic compound composed of a seven-membered ring with an indazole core. It is a synthetic compound that has been widely studied in recent years due to its potential applications in medicinal chemistry and biochemistry. This compound is of interest due to its unique structure and reactivity, which may lead to new and improved synthetic pathways for the production of pharmaceuticals and other compounds.

Scientific Research Applications

Synthesis and Structural Analysis

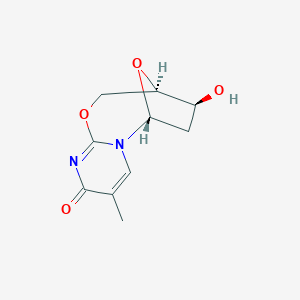

7-Chloro-3-iodo-1H-indazole serves as a core scaffold for the development of various chemical entities due to its planar structure, which facilitates interactions with other molecules. The crystal structure of derivatives, such as N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide, highlights the planarity and perpendicular arrangement of the indazole system relative to substituent chains, which is crucial in the formation of hydrogen-bonded networks within crystals (Chicha et al., 2014). This structural feature underpins its applications in crystal engineering and materials science.

Building Blocks for Organic Synthesis

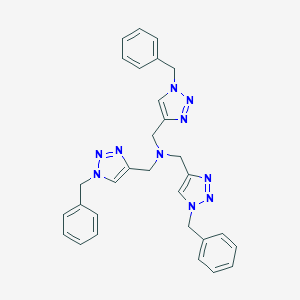

The compound is a key intermediate in the synthesis of diverse indazole scaffolds, such as 7-iodo-1H-indazole and 3,7-disubstituted 1H-indazoles. These scaffolds are crucial for developing novel compounds through palladium-catalyzed cross-coupling reactions, indicating its importance in medicinal chemistry and drug design for creating potent biological agents (Cottyn et al., 2007).

Application in Medicinal Chemistry

The indazole motif, including this compound derivatives, plays a significant role in medicinal chemistry. For example, the synthesis of 4-amino-7-chloro-based [1,2,3]-triazole hybrids demonstrates the utility of indazole derivatives in generating compounds with potential anticancer and antimicrobial activities. These hybrids were characterized by various spectroscopic methods and tested for in vitro activity, showcasing the indazole scaffold's role in developing new therapeutic agents (Coghi et al., 2021).

Antimicrobial and Antifungal Applications

The indazole scaffold, including variations like this compound, is identified for its potent antimicrobial and antifungal properties. Research into indazole derivatives has highlighted their effectiveness against a range of bacterial and fungal strains, contributing valuable insights into the design of new antimicrobial and antifungal agents. This underscores the scaffold's significance in addressing resistant strains of microbes and fungi, thereby enhancing treatment options in infectious diseases (Panda et al., 2022).

Future Directions

Mechanism of Action

Target of Action

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and are known to interact with several biological targets . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Some indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Indazoles generally interact with their targets through various mechanisms, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of c–n and n–n bonds .

Biochemical Pathways

Indazole derivatives are known to interact with several biochemical pathways due to their wide range of medicinal applications .

Result of Action

Indazole derivatives are known to have a wide range of effects due to their diverse medicinal applications .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indazole derivatives .

properties

IUPAC Name |

7-chloro-3-iodo-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMZPQUNZZQFMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646272 |

Source

|

| Record name | 7-Chloro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885522-00-9 |

Source

|

| Record name | 7-Chloro-3-iodo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Aminophenyl)amino]ethan-1-ol](/img/structure/B106328.png)

![Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B106335.png)